PEG2 Linker Length Confers Unique Degradation Activity in GSPT1-Targeting PROTACs
In a systematic evaluation of Retro-2-based PROTACs employing variable-length PEG linkers, molecules containing the PEG2 linker demonstrated GSPT1 degradation activity, whereas longer PEG variants did not produce proteasome-dependent degradation of the intended targets. This study explicitly demonstrates that degradation activity is contingent upon the specific PEG2 chain length [1]. The PEG2-containing PROTACs unexpectedly acted as molecular glue degraders (MGD) for GSPT1, a translation termination factor, despite anchoring at position 4 of the phthalimide ring—a position typically considered unfavorable for neosubstrate recruitment.
| Evidence Dimension | GSPT1 protein degradation activity |
|---|---|
| Target Compound Data | PEG2 linker-containing PROTAC: GSPT1 degradation observed (degradation activity present) |
| Comparator Or Baseline | PEG4 and longer PEG linker variants: No GSPT1 degradation detected |
| Quantified Difference | Qualitative difference: PEG2 uniquely enabled degradation; longer PEG linkers abolished activity |
| Conditions | Retro-2.1-derived PROTACs with CRBN-recruiting ligand in cellular degradation assays; 24-hour treatment |
Why This Matters
This head-to-head comparison establishes that PEG2 is not simply a shorter version of PEG4/PEG6—it is a distinct chemical tool that can enable degradation of targets that longer linkers fail to engage, providing a critical entry point for SAR optimization campaigns where longer linkers yield negative results.
- [1] Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry, 2026. View Source
